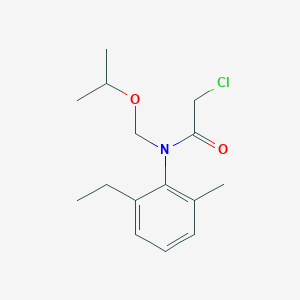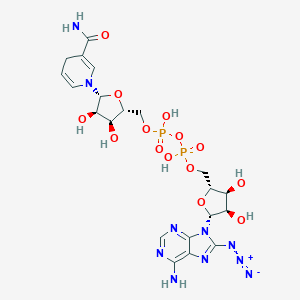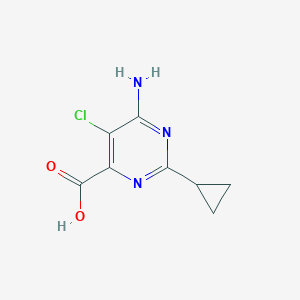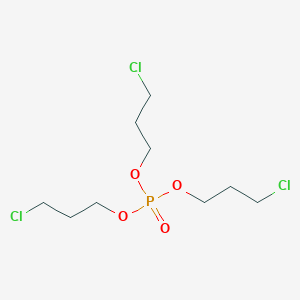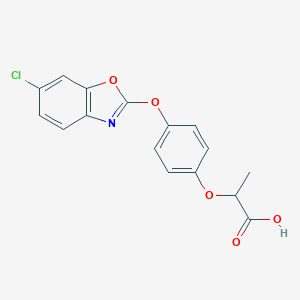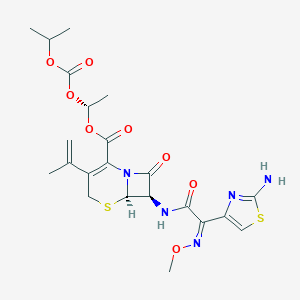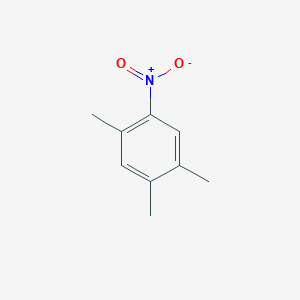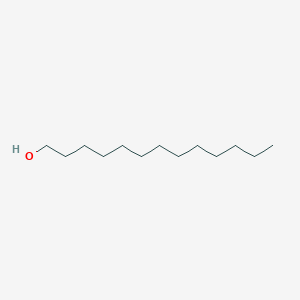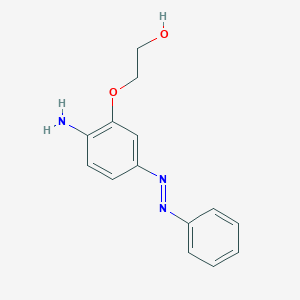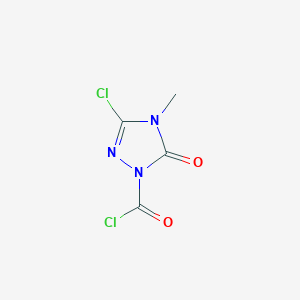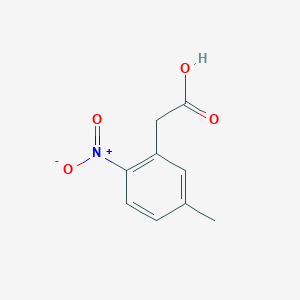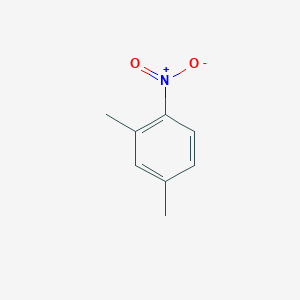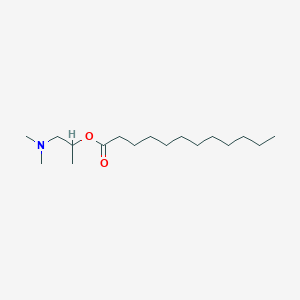![molecular formula C9H17NO B166963 4-[(E)-pent-1-enyl]morpholine CAS No. 132553-33-4](/img/structure/B166963.png)
4-[(E)-pent-1-enyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-pent-1-enyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a pentene chain. The compound is notable for its unique structure, which includes a double bond in the pentene chain and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-pent-1-enyl]morpholine typically involves the reaction of morpholine with 1-pentene under specific conditions. One common method is the nucleophilic addition of morpholine to 1-pentene in the presence of a catalyst, such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-pent-1-enyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Products include epoxides and alcohols.
Reduction: Saturated derivatives like (E)-1-morpholino-pentane.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(E)-pent-1-enyl]morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-pent-1-enyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The double bond in the pentene chain allows for various chemical modifications, enhancing the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and receptor modulation, contributing to its bioactivity.
Comparison with Similar Compounds
(Z)-1-Morpholino-1-pentene: The cis-isomer of the compound with different spatial arrangement.
1-Morpholino-2-pentene: A structural isomer with the double bond at a different position.
1-Morpholino-1-butene: A shorter chain analog with similar functional groups.
Uniqueness: 4-[(E)-pent-1-enyl]morpholine is unique due to its specific (E)-configuration, which influences its chemical reactivity and biological activity. The presence of the morpholine ring and the double bond in the pentene chain provides a distinct combination of properties, making it valuable in various applications.
Properties
CAS No. |
132553-33-4 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-[(E)-pent-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+ |
InChI Key |
WOXMXYYZKGMTFP-SNAWJCMRSA-N |
SMILES |
CCCC=CN1CCOCC1 |
Isomeric SMILES |
CCC/C=C/N1CCOCC1 |
Canonical SMILES |
CCCC=CN1CCOCC1 |
Synonyms |
Morpholine, 4-(1-pentenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


